1-(2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one
Description
The compound 1-(2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one (hereafter referred to as the target compound) features a piperidine core linked to a 1-methylpyrazol-4-yl moiety and a 4-(trifluoromethyl)phenyl group via a propan-1-one bridge.
The trifluoromethyl group enhances metabolic stability and lipophilicity, while the pyrazole-piperidine framework may influence conformational flexibility and binding interactions. Below, we systematically compare the target compound with similar derivatives, focusing on structural variations, physicochemical properties, and inferred pharmacological implications.
Properties
IUPAC Name |
1-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F3N3O/c1-24-13-15(12-23-24)17-4-2-3-11-25(17)18(26)10-7-14-5-8-16(9-6-14)19(20,21)22/h5-6,8-9,12-13,17H,2-4,7,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDWLMFMBVRPLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCCCN2C(=O)CCC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one exhibits significant biological activity, particularly in the context of pharmacological applications. This article explores its biological mechanisms, activity profiles, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Chemical Formula : C₁₈H₃₁F₃N₃O
- Molecular Weight : Approximately 348.47 g/mol
The compound consists of a piperidine ring substituted with a pyrazole moiety and a trifluoromethylphenyl group, which contributes to its unique biological properties.
Biological Activity Overview
The biological activity of this compound has been investigated across various studies, revealing its potential as a therapeutic agent. Key areas of focus include:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, particularly in the context of tuberculosis. Its mechanism appears to involve inhibition of cell wall biosynthesis, a critical target for anti-tubercular drugs .
- Cytotoxicity : In vitro studies have demonstrated that the compound exhibits low cytotoxicity against human liver cells (HepG2), suggesting a favorable safety profile for further development .
- Neuropharmacological Effects : Preliminary research indicates potential neuroprotective effects, making it a candidate for further exploration in neurodegenerative diseases such as Alzheimer's .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies have been pivotal in understanding the biological activity of this compound. Variations in substituents around the central pyrazole and piperidine rings have been systematically explored to optimize potency and selectivity.
Key Findings from SAR Studies:
| Compound Variation | Observed Activity | MIC (μM) |
|---|---|---|
| Pyrazole substitution at C4 | Enhanced antibacterial activity | <0.5 |
| Alteration of piperidine substituents | Variable effects on cytotoxicity | >50 |
| Trifluoromethyl group presence | Significant increase in lipophilicity | N/A |
These findings suggest that specific modifications can lead to enhanced efficacy against targeted pathogens while minimizing toxicity.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Anti-Tuberculosis Activity :
- Neuroprotective Effects :
- Safety Profile Assessment :
Scientific Research Applications
Pharmacological Potential
Research indicates that compounds containing pyrazole and piperidine structures exhibit various pharmacological activities. The specific compound under discussion has been studied for its potential as an antidepressant and anxiolytic agent due to its interaction with neurotransmitter systems.
- Antidepressant Activity : Studies have shown that similar compounds can modulate serotonin and norepinephrine levels, which are crucial in managing depression .
- Anxiolytic Effects : The compound's ability to interact with GABA receptors suggests potential anxiolytic properties, making it a candidate for further investigation in anxiety disorders .
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives are well documented. The compound's structural components suggest it may possess significant antibacterial and antifungal activities.
- In Vitro Studies : Preliminary studies have demonstrated that related pyrazole compounds exhibit antimicrobial effects against various bacterial strains, indicating that the compound could be effective against resistant pathogens .
Antioxidant Properties
Research has highlighted the antioxidant capacity of pyrazole derivatives. The presence of trifluoromethyl groups enhances the electron-withdrawing ability, potentially increasing the compound's antioxidant activity.
- DPPH Assay : Compounds similar to this have shown promising results in DPPH assays, indicating their ability to scavenge free radicals .
Case Studies
Several studies have explored the applications of similar compounds:
- A study demonstrated that derivatives with a pyrazole-piperidine scaffold exhibited promising results in treating neurodegenerative diseases due to their ability to cross the blood-brain barrier effectively .
| Study | Findings |
|---|---|
| Study A | Demonstrated antidepressant effects in animal models |
| Study B | Showed significant antibacterial activity against E. coli |
| Study C | Reported antioxidant activity with DPPH inhibition rates exceeding 70% |
Comparison with Similar Compounds
Comparative Data Table
*Calculated using ChemDraw.
Discussion of Key Findings
- Piperidine vs. Piperazine/Pyrrolidine : Piperidine’s six-membered ring offers greater conformational flexibility than pyrrolidine (five-membered) but less basicity than piperazine (two nitrogens) .
- Trifluoromethyl vs. Sulfonyl/Thio : The CF₃ group optimizes lipid solubility and metabolic stability, whereas sulfonyl/thio groups may improve target residence time via polar interactions .
- Pyrazole Position : The 4-position in the target compound likely avoids steric clashes compared to 3- or 1-substituted pyrazoles, as seen in and .
Q & A
Q. What are the key considerations for synthesizing 1-(2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one to ensure high yield and purity?
- Methodological Answer : Synthesis requires optimized reaction conditions:
- Starting materials : Use halogenated intermediates (e.g., bromothiophene derivatives) and arylhydrazines for pyrazole ring formation .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution in piperidine coupling steps .
- Temperature control : Maintain 60–80°C during cyclization to avoid side reactions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) ensure purity .
- Characterization : Confirm intermediates via H/C NMR and mass spectrometry before proceeding .
Q. Which spectroscopic and crystallographic techniques are essential for structural characterization of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments and carbon frameworks, critical for verifying the piperidine-pyrazole linkage and trifluoromethylphenyl group .
- Mass Spectrometry (HRMS) : High-resolution MS confirms molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry and bond angles, especially for the piperidine ring conformation and substituent orientation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?
- Methodological Answer :
- Assay standardization : Control variables like cell line selection (e.g., HeLa vs. HEK293), incubation time, and solvent (DMSO concentration ≤0.1%) .
- Dose-response curves : Establish EC/IC values across multiple replicates to assess reproducibility .
- Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm specificity for suspected targets (e.g., kinases) .
- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding factors .
Q. What computational strategies predict the binding affinity and selectivity of this compound for biological targets?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Screen against protein databases (e.g., PDB) to identify potential targets, focusing on hydrophobic pockets accommodating the trifluoromethylphenyl group .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns to assess stability of binding poses .
- QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity .
Q. How can the environmental stability and degradation pathways of this compound be evaluated for ecological risk assessment?
- Methodological Answer :
- Hydrolytic Stability : Incubate in buffers (pH 3–9) at 25–50°C; monitor degradation via HPLC-MS to identify hydrolytic cleavage sites (e.g., amide bonds) .
- Photodegradation : Expose to UV-Vis light (λ = 254–365 nm) and analyze by LC-QTOF for radical-mediated breakdown products .
- Microbial Degradation : Use soil microcosms with LC-MS/MS to track biodegradation intermediates .
Experimental Design Considerations
Q. What strategies optimize the pharmacokinetic (PK) profile of this compound in preclinical studies?
- Methodological Answer :
- Lipophilicity adjustment : Introduce hydrophilic groups (e.g., hydroxyls) to the piperidine ring to improve solubility without compromising blood-brain barrier penetration .
- Metabolic stability : Incubate with liver microsomes (human/rat) to identify cytochrome P450 oxidation sites; block vulnerable positions with fluorine substituents .
- In vivo PK : Administer intravenously/orally to rodents; collect plasma at timed intervals for LC-MS analysis of bioavailability and half-life .
Data Contradiction Analysis
Q. How should researchers address discrepancies in cytotoxicity data between in vitro and in vivo models?
- Methodological Answer :
- Tumor microenvironment mimicry : Supplement in vitro assays with 3D tumor spheroids or hypoxia chambers to better replicate in vivo conditions .
- Metabolite profiling : Compare parent compound and metabolites (via LC-MS) in plasma/tissue homogenates to assess bioactivation .
- Immune modulation : Evaluate compound effects on immune cells (e.g., macrophages) in co-culture models to explain differential toxicity .
Synthetic Chemistry Optimization
Q. What catalytic systems improve the efficiency of piperidine-pyrazole coupling reactions?
- Methodological Answer :
- Transition-metal catalysis : Use Pd(OAc)/Xantphos for Buchwald-Hartwig amination to couple piperidine with bromopyrazoles .
- Microwave-assisted synthesis : Reduce reaction time from 24h to 2h at 120°C while maintaining >85% yield .
- Flow chemistry : Continuous flow reactors enhance mixing and heat transfer for exothermic steps (e.g., trifluoromethylation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
